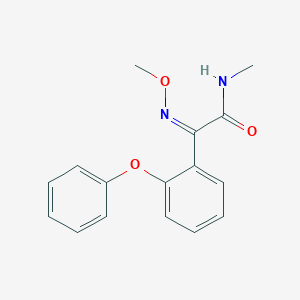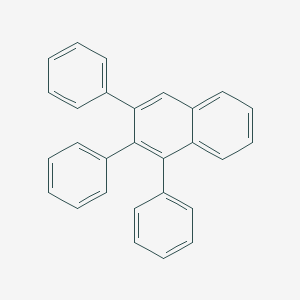
1,2,3-Triphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triphenylnaphthalene (TPN) is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. TPN is a white crystalline solid that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of 1,2,3-Triphenylnaphthalene is not fully understood, but it is believed to involve the interaction of 1,2,3-Triphenylnaphthalene with biological molecules, such as proteins and nucleic acids. 1,2,3-Triphenylnaphthalene has been shown to bind to DNA and RNA, leading to changes in their conformation and stability. 1,2,3-Triphenylnaphthalene has also been shown to interact with proteins, such as bovine serum albumin (BSA), and induce changes in their secondary structure.
生化学的および生理学的効果
1,2,3-Triphenylnaphthalene has been shown to have anticancer and antimicrobial properties. 1,2,3-Triphenylnaphthalene has been found to induce apoptosis in human colon cancer cells and inhibit the growth of Staphylococcus aureus and Escherichia coli. 1,2,3-Triphenylnaphthalene has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
1,2,3-Triphenylnaphthalene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. 1,2,3-Triphenylnaphthalene is also relatively easy to synthesize using the Pd-catalyzed C-H activation method. However, 1,2,3-Triphenylnaphthalene has some limitations, including its high cost and limited availability. 1,2,3-Triphenylnaphthalene is also sensitive to air and moisture, which can affect its stability and purity.
将来の方向性
There are several future directions for 1,2,3-Triphenylnaphthalene research, including its application in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene can be modified to improve its properties, such as its fluorescence quantum yield and charge transport properties. 1,2,3-Triphenylnaphthalene can also be used as a scaffold for the synthesis of new compounds with potential applications in drug discovery and materials science. Further studies are needed to fully understand the mechanism of action of 1,2,3-Triphenylnaphthalene and its potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Triphenylnaphthalene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. 1,2,3-Triphenylnaphthalene can be synthesized using various methods, including the Pd-catalyzed C-H activation method. 1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene has also been shown to have anticancer and antimicrobial properties and can interact with biological molecules, such as proteins and nucleic acids. Further studies are needed to fully understand the potential applications of 1,2,3-Triphenylnaphthalene in various fields.
合成法
1,2,3-Triphenylnaphthalene can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Pd-catalyzed C-H activation. Among these methods, the Pd-catalyzed C-H activation method is considered to be the most efficient and environmentally friendly. This method involves the use of a palladium catalyst and a base in the presence of an oxidant to activate the C-H bond of naphthalene, followed by a coupling reaction with triphenylborane.
科学的研究の応用
1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene exhibits excellent thermal stability, high fluorescence quantum yield, and good charge transport properties, making it a promising candidate for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,2,3-Triphenylnaphthalene has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
特性
CAS番号 |
1942-39-8 |
|---|---|
製品名 |
1,2,3-Triphenylnaphthalene |
分子式 |
C28H20 |
分子量 |
356.5 g/mol |
IUPAC名 |
1,2,3-triphenylnaphthalene |
InChI |
InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |
InChIキー |
NVAZDJPCSPGJJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
その他のCAS番号 |
1942-39-8 |
ピクトグラム |
Irritant |
同義語 |
1,2,3-triphenylnaphthalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



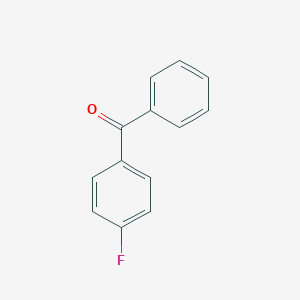
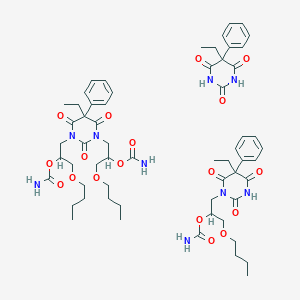
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
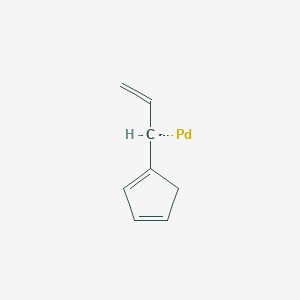
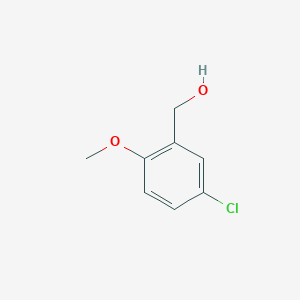
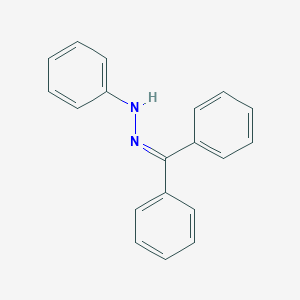
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
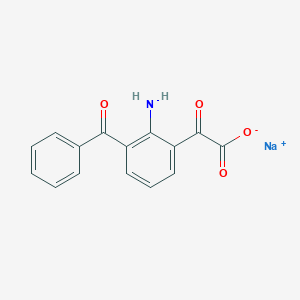
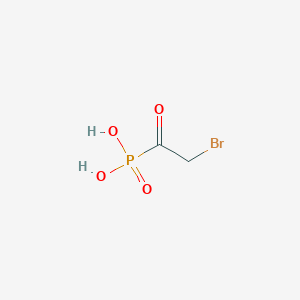


![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
